molecular formula C20H17NO6 B2645027 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 923221-02-7

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No. B2645027
CAS RN: 923221-02-7
M. Wt: 367.357
InChI Key: LREQXGQBHDOPPV-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that is part of a class of compounds known as 1,3-dioxoisoindolin-2-yl urea analogs . These compounds have been studied for their potential anticancer and antioxidant properties .


Synthesis Analysis

The synthesis of 1,3-dioxoisoindolin-2-yl urea analogs, which includes “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate”, involves a multistep process . The compounds are synthesized in good yields and characterized using spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group and a 2-methoxyphenyl group . The compound forms a three-dimensional network through intermolecular C-H⋯O, N-H⋯O, and O-H⋯N hydrogen bonds .

Scientific Research Applications

Anticancer Applications

The compound has been studied for its potential anticancer properties . For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a similar compound, exhibited moderate but significant anticancer activity against several cancer cell lines . It was found to exhibit better anticancer activity than thalidomide against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines .

Antioxidant Applications

The compound has also been studied for its antioxidant potential . Two similar compounds, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated significant antioxidant activity .

Inhibitors of Reverse Transcriptase

Compounds with a similar structure have been designed and synthesized as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors . These compounds showed weak Reverse Transcriptase inhibitory activity at certain concentrations .

Drug Development

The compound’s structure and properties make it a potential candidate for drug development. For example, it could be used to develop new drugs with improved selectivity, high potency, and less toxicity .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand its interaction with certain molecular targets. For instance, one of the similar compounds displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol .

Synthetic Chemistry

The compound can be used in synthetic chemistry as a building block to synthesize other complex molecules .

Future Directions

The future directions for the study of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” and related compounds could involve further investigation into their anticancer and antioxidant properties . Additionally, more studies could be conducted to understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12(21-18(23)13-7-3-4-8-14(13)19(21)24)20(25)27-11-16(22)15-9-5-6-10-17(15)26-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREQXGQBHDOPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

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